5,5-Dimethylpyrrolidin-2-one
Overview
Description
5,5-Dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 5th position of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
5,5-Dimethylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter metabolic processes by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This binding interaction can also lead to changes in gene expression, as the inhibition of proteases can trigger downstream signaling events that alter transcriptional activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of co-factors involved in metabolic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within the cell . Once inside the cell, this compound can localize to specific compartments, where it accumulates and exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it influences mitochondrial function and energy production . This localization is essential for its role in modulating cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-4-nitropentanoate with sodium borohydride in the presence of nickel chloride, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient cyclization and product isolation.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .
Scientific Research Applications
5,5-Dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
Comparison: 5,5-Dimethylpyrrolidin-2-one is unique due to the presence of two methyl groups at the 5th position, which enhances its steric properties and influences its reactivity compared to other pyrrolidinone derivatives. This structural modification can lead to different biological activities and chemical behaviors, making it a valuable compound for various applications .
Properties
IUPAC Name |
5,5-dimethylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGCNVYKLQLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456035 | |
Record name | 5,5-dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5165-28-6 | |
Record name | 5,5-dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5,5-dimethylpyrrolidin-2-one be utilized to study oxidative stress and radical reactions?
A1: Yes, a derivative of this compound, specifically 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is a known radical scavenger. [] Researchers used DMPO in an electrochemically assisted Fenton reaction system to optimize the generation of hydroxyl radicals. [] This system, designed to mimic in vivo radical generation, allows for the study of hydroxyl radical reactions with various compounds, including xenobiotics, and the subsequent analysis of their oxidation products. []
Q2: How does the structure of this compound affect its reactivity in cycloaddition reactions?
A2: The presence of the exocyclic double bond in 1-methylethenyl-substituted this compound makes it a suitable dipolarophile in 1,3-dipolar cycloaddition reactions. [] Specifically, it reacts with various nitrilimines (2a-d) to yield 1,3,7-trisubstituted-6-oxo-8,8-dimethyl-1,2,7-triazaspiro[4,4]non-2-enes (5a-g) with complete regioselectivity. [] This highlights how specific structural features within this compound derivatives influence their reactivity and regiochemical outcomes in cycloaddition reactions.
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